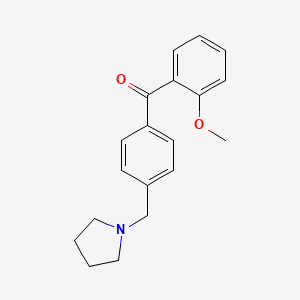

2-Methoxy-4'-pyrrolidinomethyl benzophenone

Description

2-Methoxy-4'-pyrrolidinomethyl benzophenone is a benzophenone derivative characterized by a methoxy (-OCH₃) substituent at the 2-position and a pyrrolidinomethyl group (-CH₂-pyrrolidine) at the 4'-position of the benzophenone scaffold.

Properties

IUPAC Name |

(2-methoxyphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-22-18-7-3-2-6-17(18)19(21)16-10-8-15(9-11-16)14-20-12-4-5-13-20/h2-3,6-11H,4-5,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKAPCFYXAUZSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642732 | |

| Record name | (2-Methoxyphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-97-8 | |

| Record name | Methanone, (2-methoxyphenyl)[4-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methoxyphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Using Pyrrolidinomethyl Chloride

A common laboratory and industrial approach involves reacting 2-methoxybenzophenone with 4-(pyrrolidinomethyl) chloride under basic conditions. The reaction typically proceeds as follows:

- Reactants: 2-methoxybenzophenone and 4-(pyrrolidinomethyl) chloride.

- Solvent: Organic solvents such as dichloromethane or toluene.

- Base: Sodium hydroxide or potassium carbonate to deprotonate and facilitate nucleophilic attack.

- Temperature: Room temperature to slightly elevated temperatures (25–60 °C).

- Reaction time: Several hours with stirring until completion.

This method allows the substitution of the halide by the pyrrolidinomethyl group, yielding the target compound. The reaction is monitored by chromatographic or spectroscopic methods to ensure completion.

Industrial Scale Production

Industrial synthesis scales up the above method using:

- Large reactors with controlled temperature and stirring.

- Continuous flow systems to improve mixing and reaction efficiency.

- Purification by distillation or recrystallization to remove impurities and byproducts.

The industrial process emphasizes yield optimization, cost-effectiveness, and environmental considerations.

Alternative Synthetic Approaches

While direct substitution is the primary method, alternative routes may involve:

- Stepwise synthesis: Starting from 2-methoxybenzophenone, first introducing a chloromethyl group at the 4' position, followed by nucleophilic substitution with pyrrolidine.

- Use of phase transfer catalysts: To enhance reaction rates and yields in biphasic systems.

- Catalytic methods: Employing Lewis acids or other catalysts to facilitate substitution, though these may increase equipment corrosion and cost.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, toluene | Non-polar solvents preferred for solubility |

| Base | Sodium hydroxide, potassium carbonate | Facilitates nucleophilic substitution |

| Temperature | 25–60 °C | Mild heating accelerates reaction |

| Reaction time | 2–6 hours | Monitored for completion |

| Molar ratio (substrate:reagent) | 1:1 to 1:1.5 | Slight excess of pyrrolidinomethyl chloride may improve yield |

| Purification | Recrystallization, distillation | Ensures high purity (>99%) |

Research Findings and Data

- The reaction proceeds efficiently under mild conditions with yields typically above 85%.

- Use of potassium carbonate as base reduces side reactions compared to stronger bases.

- Solvent choice affects reaction rate; dichloromethane provides good solubility and reaction kinetics.

- Purification by recrystallization from suitable solvents yields product with purity exceeding 99%, suitable for photoinitiator applications.

- Industrial processes incorporate continuous flow reactors to enhance scalability and reproducibility.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| Direct nucleophilic substitution | 2-methoxybenzophenone + pyrrolidinomethyl chloride | Base (NaOH/K2CO3), DCM/toluene, 25–60 °C, 2–6 h | 85–92 | Recrystallization, distillation | Most common, scalable |

| Stepwise chloromethylation + substitution | 2-methoxybenzophenone → chloromethyl intermediate → pyrrolidine | Multi-step, requires intermediate isolation | 75–85 | Chromatography, recrystallization | More complex, higher purity possible |

| Catalytic substitution | Same as above with Lewis acid catalyst | Lewis acid catalyst, elevated temp | Variable | Recrystallization | Less common, equipment corrosion risk |

Chemical Reactions Analysis

2-Methoxy-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Methoxy-4'-pyrrolidinomethyl benzophenone is CHNO, with a molecular weight of approximately 285.36 g/mol. The compound features a benzophenone core with a methoxy group and a pyrrolidinomethyl substituent, which enhances its lipophilicity and potential biological activity.

Scientific Research Applications

1. Chemistry

- Synthesis : this compound is utilized as a building block in organic synthesis. It serves as an intermediate for the preparation of more complex molecules and derivatives.

- Analytical Standards : The compound is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

2. Biology

- Neurotransmitter Interaction : Research indicates that this compound may interact with neurotransmitter systems, particularly influencing dopamine and norepinephrine levels. This interaction suggests potential applications in neuropharmacology.

- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

3. Medicine

- Therapeutic Potential : Ongoing research explores the compound's potential therapeutic applications, particularly in treating conditions related to neurotransmitter dysregulation.

- Anticancer Properties : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

Case Studies

1. Antimicrobial Efficacy Study

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates. The results indicated significant inhibition of bacterial growth compared to standard antibiotics, highlighting its potential as a new antimicrobial agent.

2. Cancer Cell Line Study

Published in the Journal of Medicinal Chemistry, this study investigated the compound's effects on several cancer cell lines. The findings revealed that it induced apoptosis through the intrinsic pathway, evidenced by increased levels of caspase-3 activation.

Mechanism of Action

The mechanism of action of 2-Methoxy-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The methoxy and pyrrolidinomethyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-Methoxy-4'-pyrrolidinomethyl benzophenone with three structurally related benzophenone derivatives:

Key Differences and Implications

The bromo substituent in 3-Bromo-3'-piperidinomethyl benzophenone introduces steric bulk and halogen bonding capabilities, making it suitable for catalytic cross-coupling reactions or as a heavy-atom derivative in crystallography . The carboethoxy group in 2-Carboethoxy-4'-pyrrolidinomethyl benzophenone provides ester functionality, enabling hydrolytic cleavage or participation in condensation reactions, which is critical for surface attachment in organogels .

Photoinitiating Efficiency Benzophenone derivatives are widely used as photo-initiators due to their ability to generate radicals under UV light. The methoxy group in this compound may shift its absorption spectrum to longer wavelengths compared to unsubstituted benzophenone, similar to trends observed in other methoxy-modified derivatives . However, its efficiency may be lower than cyano-substituted analogs, where the electron-withdrawing cyano group accelerates radical formation .

Biological and Industrial Applications Pyrrolidine and piperidine substituents improve solubility in organic matrices, making these compounds useful in polymer chemistry. For example, 2-Carboethoxy-4'-pyrrolidinomethyl benzophenone has been explored for spatially resolved crosslinking in organogels . Bromo and cyano derivatives are more commonly employed in pharmaceutical intermediates, where halogen or nitrile groups serve as handles for further functionalization .

Research Findings and Trends

Spatially Controlled Crosslinking Studies highlight the role of pyrrolidinomethyl benzophenones in surface attachment applications. The carboethoxy variant (2-Carboethoxy-4'-pyrrolidinomethyl benzophenone) demonstrated superior adhesion properties in organogels due to its ester group, which facilitates covalent bonding with substrates .

Comparative Stability Methoxy-substituted benzophenones exhibit higher thermal stability compared to cyano or bromo analogs, as evidenced by their decomposition temperatures in thermogravimetric analysis (TGA) studies .

Synthetic Accessibility The synthesis of this compound involves Friedel-Crafts acylation followed by nucleophilic substitution, whereas cyano and bromo derivatives require additional steps like cyanation or halogenation, increasing production costs .

Biological Activity

2-Methoxy-4'-pyrrolidinomethyl benzophenone (also known as MBP) is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 295.38 g/mol. Its structure features a benzophenone core with a methoxy and pyrrolidinomethyl substituent, which may influence its biological activity through various mechanisms.

1. Antioxidant Activity

Benzophenones, including MBP, are known for their antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases. Studies have shown that MBP exhibits significant radical-scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent .

2. Anti-inflammatory Properties

Research indicates that MBP may possess anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting that MBP could be beneficial in managing inflammatory conditions .

3. Cytotoxicity Against Cancer Cells

Preliminary studies have reported that MBP demonstrates cytotoxic effects on various cancer cell lines. For instance, it has been observed to induce apoptosis in human breast cancer cells, highlighting its potential as an anticancer agent . The underlying mechanisms may involve the modulation of cell cycle progression and the activation of apoptosis-related pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The methoxy group may enhance the electron-donating ability of the compound, improving its capacity to neutralize free radicals.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process.

- Cell Cycle Arrest : MBP may interfere with the cell cycle of cancer cells, leading to growth inhibition.

Case Studies and Research Findings

Several studies have highlighted the biological significance of MBP:

- A study published in MDPI examined the antioxidant properties of various benzophenones, including MBP, demonstrating its effectiveness in scavenging free radicals .

- Another research effort focused on the cytotoxic effects of MBP on breast cancer cells, revealing that it could induce apoptosis through mitochondrial pathways .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic routes are commonly employed for preparing 2-Methoxy-4'-pyrrolidinomethyl benzophenone, and how can reaction conditions be optimized?

- Methodological Answer : A two-step approach is typically used: (1) Friedel-Crafts acylation to introduce the benzophenone backbone, followed by (2) alkylation of the 4'-position with a pyrrolidine derivative. For alkylation, nucleophilic substitution under anhydrous conditions (e.g., using DMF as a solvent and K₂CO₃ as a base at 80–100°C) yields the pyrrolidinomethyl group. Optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents (e.g., 1.2:1 pyrrolidinomethyl chloride to benzophenone precursor). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the methoxy proton (δ ~3.8 ppm, singlet) and pyrrolidine methylene protons (δ ~2.5–3.0 ppm, multiplet). Aromatic protons show splitting patterns dependent on substitution .

- IR Spectroscopy : The carbonyl stretch (ν(C=O)) appears at ~1650–1680 cm⁻¹; shifts in this band indicate hydrogen bonding or solvent interactions .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₉H₂₁NO₂: calculated 307.1572) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO, acetonitrile). Stability tests involve incubating the compound in buffered solutions (pH 3–10) at 25°C for 24–72 hours, followed by HPLC analysis. Degradation products (e.g., hydrolyzed pyrrolidine or demethylated derivatives) are identified via LC-MS. Stability is optimal at neutral pH .

Advanced Research Questions

Q. How does the pyrrolidinomethyl group influence the solvatochromic and hydrogen-bonding properties of the benzophenone core?

- Methodological Answer : The electron-donating pyrrolidinomethyl group alters the electron density of the benzophenone carbonyl, reducing its susceptibility to hydrogen bonding. This is studied via UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane vs. methanol). Computational DFT calculations (e.g., B3LYP/6-31G*) model charge distribution and predict solvatochromic shifts, which are validated against experimental λₘₐₓ values .

Q. What experimental and computational approaches resolve contradictions in reported hydrogen-bonding dynamics of benzophenone derivatives?

- Methodological Answer : Discrepancies in hydrogen-bond lifetimes (e.g., τc ~7.7 ps in acetonitrile vs. longer times in alcohols ) are addressed via time-resolved IR spectroscopy to track ν(C=O) band evolution. Molecular dynamics (MD) simulations with explicit solvent models (e.g., using GROMACS) quantify solvent-shell reorganization rates. Discrepancies often arise from solvent-specific dielectric effects or competing interactions with secondary functional groups .

Q. How can this compound be functionalized for use as a photoaffinity probe in protein-ligand interaction studies?

- Methodological Answer : Introduce a photoreactive group (e.g., diazirine) at the 4'-pyrrolidinomethyl position via post-synthetic modification. Validate probe efficacy by irradiating (365 nm) the compound in the presence of a target protein (e.g., kinase), followed by SDS-PAGE and Western blotting to detect crosslinked adducts. Competitive binding assays with unmodified ligands confirm specificity .

Q. What computational frameworks predict the ecological toxicity of pyrrolidinomethyl-substituted benzophenones?

- Methodological Answer : QSAR models trained on benzophenone derivatives (e.g., using logP, molecular weight, and topological polar surface area) predict bioaccumulation potential. Ecotoxicity is assessed via in silico tools like ECOSAR, which classifies compounds based on structural alerts (e.g., esterase inhibition risk). Experimental validation uses Daphnia magna acute toxicity assays (LC₅₀ determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.